molecular formula C7H15ClO3 B1606143 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane CAS No. 52995-76-3

1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane

Cat. No.: B1606143
CAS No.: 52995-76-3
M. Wt: 182.64 g/mol
InChI Key: WODLURYTHKQUET-UHFFFAOYSA-N
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Description

1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane is an organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This compound features both chloro and methoxy substituents, which can influence its reactivity and applications.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a building block for biologically active compounds.

    Medicine: Potential precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane typically involves the reaction of 2-chloroethanol with 2-methoxyethanol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium cyanide, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Substituted ethers or amines.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or alkanes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane depends on its specific application. In chemical reactions, the chloro and methoxy groups can participate in various transformations, influencing the reactivity and stability of the compound. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloro-ethoxy)-2-ethoxy-ethane: Similar structure but lacks the methoxy group.

    1-(2-Methoxy-ethoxy)-2-ethoxy-ethane: Similar structure but lacks the chloro group.

    1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-propane: Similar structure with a propane backbone instead of ethane.

Uniqueness

1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane is unique due to the presence of both chloro and methoxy groups, which can impart distinct reactivity and properties compared to its analogs. This dual functionality can make it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-[2-(2-chloroethoxy)ethoxy]-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClO3/c1-9-4-5-11-7-6-10-3-2-8/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODLURYTHKQUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338244
Record name 1-chloro-3,6,9-trioxadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52995-76-3
Record name 1-chloro-3,6,9-trioxadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

19.02 g (0.116 mol) of triethylene glycol monomethyl ether and 21 ml (20.54 g=0.26 mol) of pyridine in 110 ml of benzene are heated to reflux, and 19 ml (31 g=0.26 mol) of thionyl chloride are added dropwise thereto. The mixture is boiled under reflux for a further 20 hours. When the reaction solution has cooled, a mixture consisting of 5 ml of concentrated hydrochloric acid and 20 ml of water is added thereto, with stirring. The organic phase is separated off and washed repeatedly with water and brine. The solvent is extensively distilled off using a Vigreux column and the residue is purified on silica gel in hexane/ethyl acetate (4:1). The product-containing fractions are concentrated and the residue is distilled, yielding 3,6,9-trioxadecyl chloride (J. Am. Chem. Soc. 89, 7017 (1967)); b.p. 76° C./2 mbar, NMR (CDCl3): 3.8-3.5 (m, 12H); 3.37 (s,3H).
Quantity
19.02 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

101.16 g (≈0.6 mole) of 3,6,9-trioxadecanol are reacted with 44.6 ml (≈0.6 mole) of thionyl chloride and 51.7 ml (≈0.64 mole) of pyridine in a tetrahydrofuran solution by refluxing for 12 hours to give 3,6,9-trioxadecyl chloride ##STR19## The mixture is cooled and then extracted several times with methyl ethyl ketone (MEK), and the MEK phase is then neutralized with NaHCO3 and dried over Na2SO4. After the MEK has been removed, the residue is distilled under 30 Pa and at 30°-37° C. Yield: 90%.
Quantity
101.16 g
Type
reactant
Reaction Step One
Quantity
44.6 mL
Type
reactant
Reaction Step One
Quantity
51.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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